![molecular formula C11H18N2O B15358050 2-[2-(4-Aminophenyl)ethyl-methylamino]ethanol](/img/structure/B15358050.png)
2-[2-(4-Aminophenyl)ethyl-methylamino]ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-(4-Aminophenyl)ethyl-methylamino]ethanol is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features an amino group attached to a phenyl ring, which is further connected to an ethyl chain that includes a methylamino group and an ethanol moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-Aminophenyl)ethyl-methylamino]ethanol typically involves the following steps:
Starting Materials: : The synthesis begins with 4-aminophenol and ethyl methylamine as the primary starting materials.
Reaction Steps
The amino group on the phenol is first protected using a suitable protecting group to prevent unwanted reactions.
The protected 4-aminophenol is then reacted with ethyl methylamine in the presence of a reducing agent to form the intermediate compound.
The protecting group is removed to yield the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors and large-scale synthesis techniques to ensure efficiency and cost-effectiveness. The use of automated systems and advanced purification methods can help achieve high purity and yield.
化学反応の分析
Types of Reactions
2-[2-(4-Aminophenyl)ethyl-methylamino]ethanol can undergo various chemical reactions, including:
Oxidation: : The amino group can be oxidized to form a nitro group.
Reduction: : The nitro group can be reduced to an amine.
Substitution: : The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Typical reducing agents include iron (Fe) and hydrogen gas (H₂).
Substitution: : Various alkyl halides and strong bases can be used for substitution reactions.
Major Products Formed
Oxidation: : Formation of 4-nitrophenol.
Reduction: : Formation of 4-aminophenol.
Substitution: : Formation of various substituted phenols.
科学的研究の応用
2-[2-(4-Aminophenyl)ethyl-methylamino]ethanol has several scientific research applications:
Chemistry: : It can be used as an intermediate in the synthesis of more complex organic compounds.
Biology: : The compound may serve as a building block for bioactive molecules.
Medicine: : Potential use in drug discovery and development due to its structural similarity to biologically active compounds.
Industry: : Application in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism by which 2-[2-(4-Aminophenyl)ethyl-methylamino]ethanol exerts its effects involves its interaction with molecular targets and pathways. The amino group can form hydrogen bonds with biological targets, influencing their activity. The phenyl ring can participate in π-π interactions, further enhancing its binding affinity.
類似化合物との比較
2-[2-(4-Aminophenyl)ethyl-methylamino]ethanol is structurally similar to other compounds such as 4-aminophenol, 2-(4-aminophenyl)propan-2-ol, and 4-nitrophenol. its unique combination of functional groups and molecular structure sets it apart, providing distinct chemical and biological properties.
Similar Compounds
4-Aminophenol: : Similar structure but lacks the ethyl-methylamino group.
2-(4-Aminophenyl)propan-2-ol: : Similar structure but has a different alcohol group.
4-Nitrophenol: : Similar phenyl ring but with a nitro group instead of an amino group.
特性
分子式 |
C11H18N2O |
|---|---|
分子量 |
194.27 g/mol |
IUPAC名 |
2-[2-(4-aminophenyl)ethyl-methylamino]ethanol |
InChI |
InChI=1S/C11H18N2O/c1-13(8-9-14)7-6-10-2-4-11(12)5-3-10/h2-5,14H,6-9,12H2,1H3 |
InChIキー |
UMOLLZIWYCYVMM-UHFFFAOYSA-N |
正規SMILES |
CN(CCC1=CC=C(C=C1)N)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


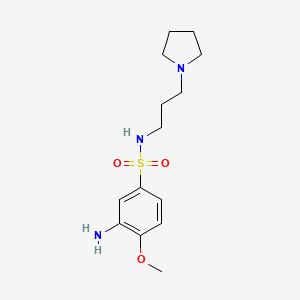
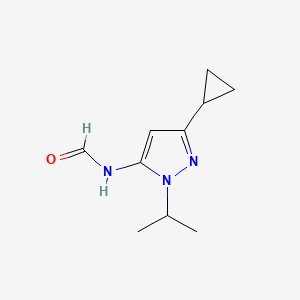


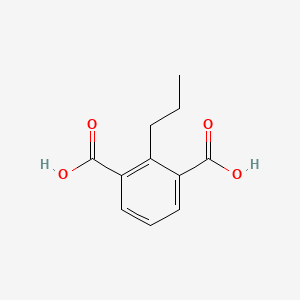
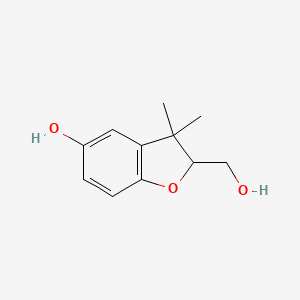
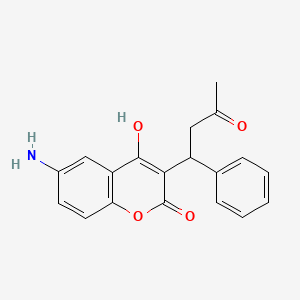
![2-Chloro-5-[(3,5-dimethoxyphenoxy)methyl]pyrimidine](/img/structure/B15358008.png)
![2-Chloro-5-[2-(dipropylamino)ethyl]aniline](/img/structure/B15358013.png)
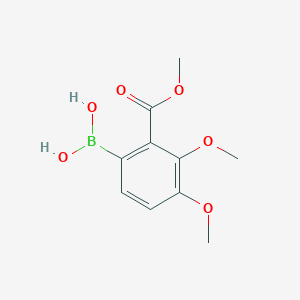
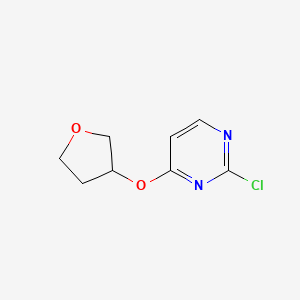
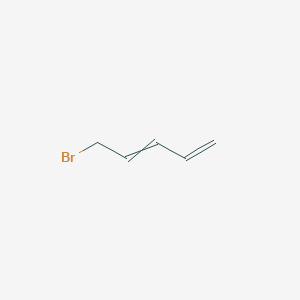
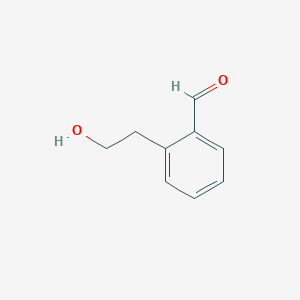
![4-Bromo-1-chloro-2-[(4-cyclobutyloxyphenyl)methyl]benzene](/img/structure/B15358044.png)
